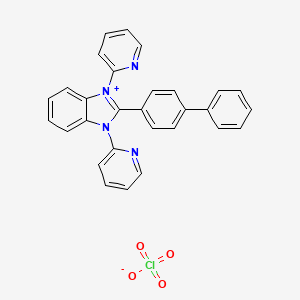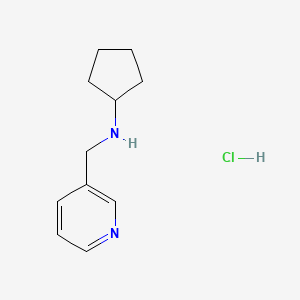
CID 16192636
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 16192636, also known as (2E)-3-phenyl-1-(phenylmethyl)-2-propen-1-one, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of CID 16192636 is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters, such as dopamine, serotonin, and acetylcholine, in the brain. Additionally, CID 16192636 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
CID 16192636 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Additionally, CID 16192636 has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative damage. Furthermore, CID 16192636 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CID 16192636 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, it has been shown to exhibit low toxicity and high selectivity towards its target enzymes, making it a promising candidate for drug development. However, CID 16192636 has certain limitations for lab experiments. It has low solubility in water, which may limit its bioavailability and efficacy. Additionally, its stability under different experimental conditions needs to be further studied.
Zukünftige Richtungen
CID 16192636 has several potential future directions for research. Firstly, its efficacy and safety need to be further studied in clinical trials for the treatment of various diseases. Additionally, its mechanism of action needs to be further elucidated to better understand its therapeutic potential. Furthermore, the development of novel derivatives and analogs of CID 16192636 may lead to the discovery of more potent and selective compounds for drug development. Finally, the use of advanced techniques, such as molecular docking and computer simulations, may aid in the rational design of CID 16192636-based drugs with improved efficacy and selectivity.
Conclusion:
CID 16192636 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CID 16192636 may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
CID 16192636 can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Knoevenagel condensation reaction. The most common method involves the reaction between benzaldehyde and acetone in the presence of a base catalyst, such as potassium hydroxide, at room temperature. The resulting product is purified using column chromatography, yielding a pale yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
CID 16192636 has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, CID 16192636 has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-6-11(5-1)13-9-10-4-3-7-12-8-10;/h3-4,7-8,11,13H,1-2,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDASKQBCCJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1185302-30-0 |
Source


|
| Record name | 3-Pyridinemethanamine, N-cyclopentyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

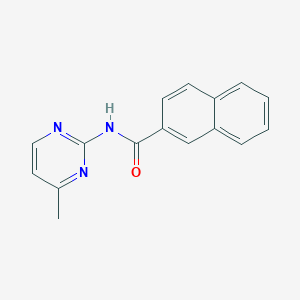
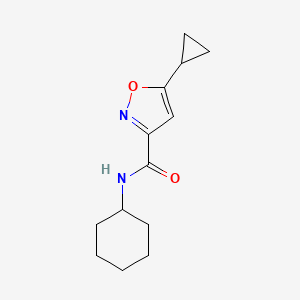

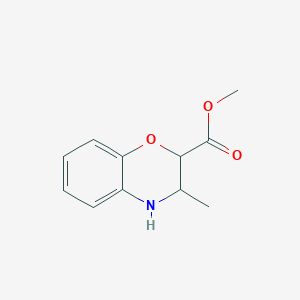

![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
